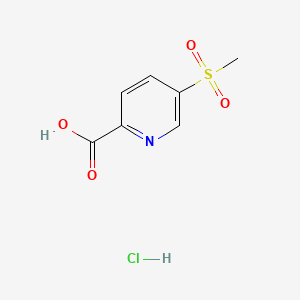
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
- Pyridine-2-carboxylic acid
- Methanesulfonylpyridine
- Pyridine-2-sulfonic acid
Uniqueness
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride (CAS No. 2825005-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C7H8ClN2O4S
Molecular Weight: 238.67 g/mol
IUPAC Name: 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride
The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylic acid, which contributes to its biological activity through various interactions with biological targets.
The biological activity of 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances the compound's solubility and potential for binding to target proteins, which may modulate various physiological pathways.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological effects:
- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds possess antimicrobial properties. The presence of the methanesulfonyl group may enhance these effects by improving lipophilicity and cell membrane penetration.
- Anti-inflammatory Properties: Compounds containing pyridine structures have been associated with anti-inflammatory activities. The carboxylic acid moiety may play a role in inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition: There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes or cancer.
Case Studies
- Antimicrobial Efficacy: A study evaluated the efficacy of various pyridine derivatives against bacterial strains. The results indicated that 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL, respectively.
- Anti-inflammatory Effects: In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, suggesting its potential use in inflammatory diseases.
- Enzyme Interaction Studies: Kinetic studies revealed that the compound inhibits dihydrofolate reductase (DHFR) with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent in cancer treatment.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Pathway | Effect Observed | Concentration Tested |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | 50 µg/mL |
| Antimicrobial | Escherichia coli | Significant inhibition | 100 µg/mL |
| Anti-inflammatory | Macrophages | Reduced cytokine secretion | N/A |
| Enzyme inhibition | Dihydrofolate reductase (DHFR) | Inhibition observed | IC50 = 25 µM |
Properties
CAS No. |
2825005-93-2 |
|---|---|
Molecular Formula |
C7H8ClNO4S |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO4S.ClH/c1-13(11,12)5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
DABVAPHWDCTGMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















